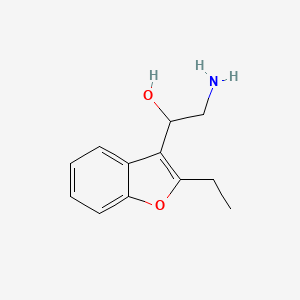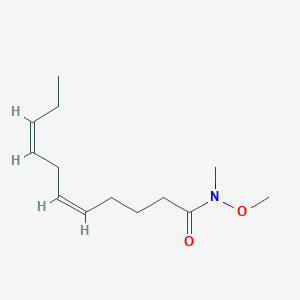
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide is a synthetic organic compound characterized by its unique structure, which includes two conjugated double bonds and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide typically involves the reaction of an appropriate precursor with methoxyamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z,8Z,11Z)-14,15-dihydroxyicosatrienoic acid: Shares similar structural features with conjugated double bonds.
(5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid: Another compound with conjugated double bonds and hydroxyl groups.
Uniqueness
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its methoxy and methyl groups, along with the conjugated double bonds, make it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide |
InChI |
InChI=1S/C13H23NO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)16-3/h5-6,8-9H,4,7,10-12H2,1-3H3/b6-5-,9-8- |
Clé InChI |
ADGKKGDUIIJWGQ-AFJQJTPPSA-N |
SMILES isomérique |
CC/C=C\C/C=C\CCCC(=O)N(C)OC |
SMILES canonique |
CCC=CCC=CCCCC(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


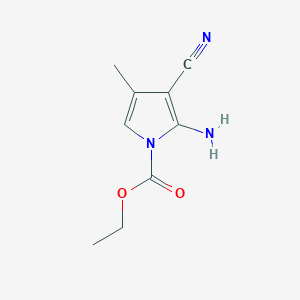
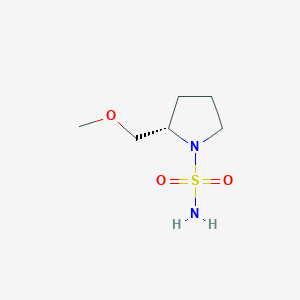
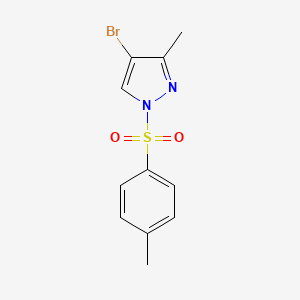
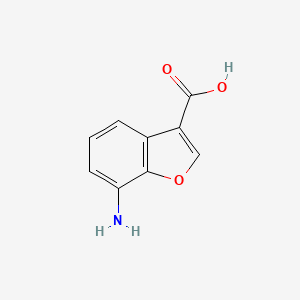
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

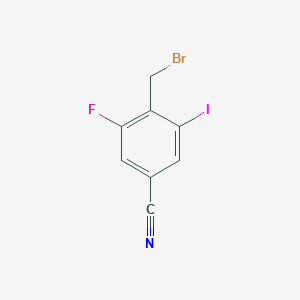
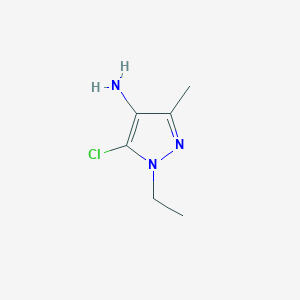
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

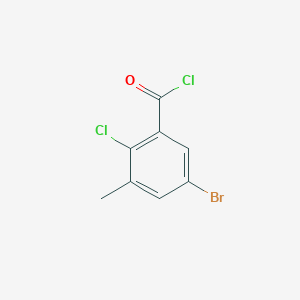

![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
